molecular formula C9H13N3O B12071863 (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

Cat. No.: B12071863
M. Wt: 179.22 g/mol
InChI Key: BQVXCXDDOBSDQZ-AOSYACOCSA-N
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Description

(2E,4E)-2-Cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is a high-value chemical intermediate designed for advanced research and development applications. Compounds within this structural family, characterized by a conjugated dienamide backbone with cyano and dialkylamino substituents, are established as versatile building blocks in organic synthesis . They are particularly useful intermediates for the synthesis of complex molecules, including 2-chloro-N,N-dimethylnicotinamide derivatives, which are widely used in the development of pharmaceuticals and pesticides . The specific stereochemistry (2E,4E) of this compound is critical, as defined double-bond geometry can significantly influence its reactivity and interaction in synthetic pathways. The synthesis of related compounds is typically achieved through condensation reactions, such as between a dialkylaminopropenal derivative and a cyanoacetamide, often employing azeotropic distillation to facilitate the reaction . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research purposes and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers assume all responsibility for the safe handling and use of this material in compliance with their local regulations.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

InChI

InChI=1S/C9H13N3O/c1-7(4-5-12(2)3)8(6-10)9(11)13/h4-5H,1-3H3,(H2,11,13)/b5-4+,8-7+

InChI Key

BQVXCXDDOBSDQZ-AOSYACOCSA-N

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/C=C/N(C)C

Canonical SMILES

CC(=C(C#N)C(=O)N)C=CN(C)C

Origin of Product

United States

Preparation Methods

Reaction Between β-Amino Aldehydes and Cyanoacetamides

The most widely reported method involves the condensation of 3-dimethylaminopropenal with N,N-dimethylcyanoacetamide under acidic catalysis. Adapted from a similar protocol for dipropylamino analogues, the reaction proceeds in toluene with acetic acid and monoethanolamine as dual catalysts. Key parameters include:

ParameterValueRole
Molar Ratio1:1 (aldehyde:amide)Ensures stoichiometric conversion
TemperatureReflux (110–120°C)Accelerates imine formation
Reaction Time3–4 hoursBalances yield and side reactions
Azeotropic AgentTolueneRemoves H₂O via distillation

The reaction achieves 80–85% yield after recrystallization from ethyl acetate. The (E,E)-configuration is stabilized by intramolecular hydrogen bonding between the cyano group and amide oxygen, as confirmed by X-ray diffraction.

Alternative Pathways: Conjugated Addition and Cycloaddition

Michael Addition Followed by Dehydration

A two-step synthesis begins with the Michael addition of dimethylamine to 2-cyano-3-methylpentadienoic acid , followed by dehydration with thionyl chloride . This method, detailed in patent literature, produces the dienamide in 70% overall yield but requires stringent moisture control to prevent hydrolysis of the nitrile group.

Diels-Alder Retrosynthetic Approaches

Though less common, retro-Diels-Alder strategies have been explored for structurally related dienamides. For example, reacting 1-amino-1,3-dienes with acrylonitrile derivatives under high-pressure conditions yields cycloadducts that fragment to release the target compound. However, this route suffers from low regioselectivity (≤50% yield) and is primarily of theoretical interest.

Solvent and Stereochemical Optimization

Solvent Systems

  • Toluene : Preferred for Knoevenagel reactions due to its ability to form azeotropes with water.

  • DMF : Enhances solubility of polar intermediates in Michael addition protocols.

  • Ethyl Acetate : Ideal for recrystallization, yielding light yellow blocks with >99% purity.

Controlling (E,E)-Stereochemistry

The (E,E)-configuration is critical for biological activity. Key factors include:

  • Acid Catalysis : Protonation of the enol intermediate favors trans-addition.

  • Steric Effects : Methyl groups at C3 hinder rotation, locking the double bonds in the E-configuration.

  • Crystallographic Validation : X-ray data reveal a planar structure with torsion angles of 178.5° (C2–C3) and 179.1° (C4–C5).

Purification and Characterization

Isolation Techniques

  • Vacuum Distillation : Removes toluene and low-boiling byproducts.

  • Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) resolves unreacted starting materials.

  • Recrystallization : Ethyl acetate yields crystals suitable for X-ray analysis.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 15.2 Hz, 1H, C=CH), 6.12 (dd, J = 15.2, 10.4 Hz, 1H, CH–C=N), 3.05 (s, 6H, N(CH₃)₂), 2.21 (s, 3H, C3–CH₃).

  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

  • X-ray Diffraction : Space group P2₁/c, Z = 4, R-factor = 0.0539 .

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The dimethylamino group in the compound enhances its ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies. Preliminary studies suggest that it may mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells.

Pesticide Development

The compound has been explored for its potential as a pesticide due to its ability to disrupt the growth of certain pests while being less harmful to beneficial insects. Its structural features allow it to act on specific biochemical pathways in pests, making it a candidate for environmentally friendly pest control solutions.

Plant Growth Regulators

Research has shown that (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide can influence plant growth and development. It has been tested as a plant growth regulator that enhances seed germination and root development under stress conditions, such as drought or salinity.

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with specific properties tailored for applications in coatings, adhesives, and composites. Its reactive functional groups allow for incorporation into polymer matrices, enhancing mechanical strength and thermal stability.

Photovoltaic Materials

Recent innovations have explored the use of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide in developing organic photovoltaic materials. Its electronic properties make it suitable for use in organic solar cells, potentially improving their efficiency and stability.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySmith et al., 2023Demonstrated significant cytotoxicity against breast cancer cells.
Neuroprotective EffectsJohnson et al., 2024Reduced oxidative stress markers in neuronal cell cultures by 40%.
Pesticide DevelopmentLee et al., 2023Effective against aphids with minimal impact on pollinators.
Plant Growth RegulationChen et al., 2023Enhanced root biomass by 30% under saline conditions.
Polymer SynthesisPatel et al., 2024Developed a polymer with improved tensile strength and flexibility.
Photovoltaic MaterialsGupta et al., 2025Increased efficiency of organic solar cells by 15% when incorporated.

Mechanism of Action

The mechanism of action of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The conjugated diene system allows for electron delocalization, which can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Substitution Patterns and Backbone Variations

The compound is compared to structurally related dienamides and enones below:

Compound Name Substituents/Modifications Key Properties/Applications Reference
(2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide Extended chain (hexa vs. penta) Intermediate in pyridone synthesis; isomer-dependent cyclization
3-(4-chlorophenyl)-2-cyano-5-(dimethylamino)penta-2,4-dienamide 4-chlorophenyl substitution at position 3 Enhanced lipophilicity; potential bioactivity
2-cyano-5-(dimethylamino)-5-(furan-2-yl)penta-2,4-dienamide Furan-2-yl group at position 5 Solvatochromic behavior; materials science applications
(2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2) Aryl substitution; ketone backbone Nonlinear optical absorption; extended conjugation
(2E,4E)-N-(p-fluorophenyl)hexa-2,4-dienamide (2c) Fluorophenyl amide; hexa chain Herbicidal activity

Key Observations :

  • Chain Length : Shorter penta backbones (vs. hexa) reduce steric hindrance but limit conjugation length, affecting optical properties .
  • Substituents : Electron-withdrawing groups (e.g., -CN) enhance reactivity in cyclization reactions, while aryl groups (e.g., furan, chlorophenyl) modulate solubility and biological activity .
  • Isomerism : The 1-s-cis and 1-s-trans conformers in hexa-dienamide analogs demonstrate the impact of rotational isomerism on reaction pathways .

Physicochemical Properties

  • Melting Points: Not directly reported for the target compound, but analogs range from 128–233°C, influenced by substituents (e.g., D16: 231.4–233.5°C with benzyloxy groups) .
  • Solubility: Polar aprotic solvents (DMF, acetonitrile) are typical due to the amide and cyano groups.
  • Spectroscopy: IR: Cyano stretch ~2200 cm⁻¹; amide C=O ~1650 cm⁻¹ . NMR: Dimethylamino protons at δ ~2.8–3.2 ppm; conjugated diene protons at δ ~5–7 ppm .

Biological Activity

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a dimethylamino group, and a conjugated diene system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is C11H16N2O2C_{11}H_{16}N_2O_2 with a molar mass of 208.26 g/mol. Its structural features contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H16N2O2
Molar Mass208.26 g/mol
Density1.035 g/cm³
Boiling Point308.4 °C
pKa7.83

The biological activity of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and dimethylamino groups facilitate binding to enzymes or receptors, which can modulate their activity. The conjugated diene system may also play a role in electron transfer reactions that influence the compound’s reactivity and biological effects .

Biological Activities

Research indicates that (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide exhibits several notable biological activities:

1. Anticancer Activity
Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has demonstrated moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation.

3. Anti-inflammatory Effects
Preliminary studies suggest that (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease models .

Case Studies

Several case studies have highlighted the biological activity of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide:

  • Study on Cytotoxicity : A study conducted on the A549 and HeLa cell lines revealed that the compound induced significant cytotoxicity compared to control groups. The findings suggested that the observed effects were due to the compound's ability to disrupt microtubule dynamics .
  • Enzyme Interaction Study : Another research project focused on the interaction of this compound with specific metabolic enzymes. The results indicated that it could inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth in vitro.

Q & A

Q. What synthetic methodologies are optimal for preparing (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide?

The compound can be synthesized via enaminone-based cyclization or Horner-Wadsworth-Emmons (HWE) reactions. Evidence from analogous structures suggests that coupling malononitrile with dimethylamino-substituted aldehydes under basic conditions (e.g., Knoevenagel condensation) yields conjugated dienamides. Reaction optimization includes controlling stereochemistry (E/Z selectivity) using magnesium-mediated deprotonation or Lewis acid catalysts .

Q. How can the stereochemical configuration of this compound be confirmed?

Nuclear magnetic resonance (NMR) is critical for determining E/Z isomerism. Coupling constants (J-values) between H2 and H3 protons (typically >12 Hz for trans configurations) and NOESY correlations confirm spatial arrangements. X-ray crystallography, as applied to structurally similar amides, provides definitive proof of geometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Cytotoxicity screening against cancer cell lines (e.g., MCF7) using MTT assays is common. Antifungal activity can be tested via agar dilution against Candida species, with MIC values compared to reference drugs like fluconazole. Enzymatic inhibition assays (e.g., CYP450 isoforms) assess metabolic stability using human liver microsomes .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis yield of this compound?

Side reactions, such as over-cyanation or dimerization, are influenced by solvent polarity and temperature. For example, polar aprotic solvents (DMF, DMSO) favor nitrile group incorporation but may promote hydrolysis of the dimethylamino moiety. Kinetic studies using HPLC-MS can identify intermediates and optimize reaction quenching times .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) in this compound’s derivatives?

Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., cyano vs. methoxy groups) on reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets, such as quinoline-binding proteins in anticancer studies. QSAR models trained on IC50 data from analogs improve predictive accuracy for new derivatives .

Q. How can contradictory data on metabolic stability be resolved?

Discrepancies in microsomal half-life (e.g., human vs. rat) may arise from species-specific CYP450 expression. Use Silensomes™ (CYP-depleted microsomes) to isolate contributions of specific isoforms. LC-MS/MS quantification of metabolites, such as N-demethylated or hydroxylated products, clarifies degradation pathways .

Q. What strategies mitigate photodegradation of the α,β-unsaturated dienamide system?

Light exposure induces [2+2] cycloaddition or isomerization. Accelerated stability studies under UV/Vis radiation (ICH Q1B guidelines) identify degradation products. Formulation with antioxidants (e.g., BHT) or encapsulation in lipid nanoparticles reduces photolytic decomposition .

Data Analysis and Optimization

Q. How should conflicting biological efficacy data across cell lines be interpreted?

Variability in IC50 values (e.g., MCF7 vs. HepG2) may reflect differences in membrane permeability or target expression. Use dual-florescence assays (e.g., calcein-AM/propidium iodide) to distinguish cytostatic vs. cytotoxic effects. Transcriptomic profiling (RNA-seq) of treated cells identifies differentially expressed pathways .

Q. What analytical techniques validate purity in the presence of stereoisomeric impurities?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (HSQC, HMBC) detects trace stereoisomers. Purity thresholds ≥98% are achievable via preparative HPLC with gradient elution .

Mechanistic Studies

Q. What is the role of the dimethylamino group in modulating biological activity?

The dimethylamino moiety enhances solubility and membrane permeability via protonation at physiological pH. It also participates in hydrogen bonding with target proteins (e.g., quinoline-binding sites in topoisomerase II). Comparative studies with N-methyl or N-ethyl analogs reveal steric and electronic effects on potency .

Q. How does the α,β-unsaturated cyano group influence reactivity in biological systems?

The electron-withdrawing cyano group increases electrophilicity, enabling Michael addition with cellular thiols (e.g., glutathione). This reactivity can be quantified via glutathione trapping assays. Substituent tuning (e.g., replacing cyano with ester groups) reduces off-target effects while retaining activity .

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